molecular formula C22H22N4O B12503990 (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine

Cat. No.: B12503990
M. Wt: 358.4 g/mol
InChI Key: BPNUQXPIQBZCMR-UHFFFAOYSA-N
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Description

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates two privileged pharmacophores: a 3-methyl-1H-indazole moiety and a pyridine ring, connected by an ether linkage to a chiral 2-aminopropanol chain. The indazole scaffold is recognized as a critical core in numerous pharmacologically active compounds and is found in several FDA-approved therapies, such as the tyrosine kinase inhibitors pazopanib and axitinib . Compounds based on similar 5-(1H-indazol-5-yl)pyridin-3-yl structures have been identified and patented as potent modulators of protein kinases, which are key targets in oncology and other disease areas . One closely related analog, (2S)-1-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}-3-phenylpropan-2-amine, has been reported in scientific literature as a potent inhibitor of Akt1 kinase (also known as Protein Kinase B), with a Ki value of 11 nM . Akt1 is a serine/threonine kinase that plays a central role in the PI3K-AKT signaling pathway, regulating processes including cell survival, proliferation, and metabolism . Its dysregulation is a common feature in many cancers, making it a prominent target for therapeutic intervention . Therefore, this compound serves as a valuable chemical tool for researchers investigating the biology of kinase signaling pathways and for exploring the structure-activity relationships of novel kinase inhibitors. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNUQXPIQBZCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling strategy is employed to introduce substituents at the C5 position of the indazole ring. For example:

  • Starting material : 2-Bromo-6-methylaniline (Y8).
  • Catalyst system : Pd(dba)₂ and Q-phos ligand.
  • Reaction conditions :
    • Solvent: DMF or NMP.
    • Temperature: 90–130°C.
    • Base: DIEA or Na₂CO₃.
  • Outcome : Alkyl- or aryl-substituted indazole intermediates (e.g., Y1c, Y1e).

Table 1: Representative Suzuki Coupling Conditions for Indazole Derivatives

Substrate Boronic Acid Catalyst System Solvent Temp (°C) Yield (%)
2-Bromo-6-methylaniline Vinylboronic acid Pd(dba)₂ + Q-phos DMF 90 15–30
2-Bromo-6-methylaniline n-Butylboronic acid Pd(dba)₂ + Q-phos NMP 130 2–5

Data adapted from Shokat et al.

Hartwig-Buchwald Amination

For introducing amine groups, this method is used to couple aryl halides with amines. However, for the target compound, this step is less relevant unless modifying the indazole nitrogen.

Construction of the Pyridin-3-Yl Ether Linkage

The ether bond between the pyridin-3-yl and indazole moieties is formed via nucleophilic substitution or Mitsunobu reactions.

Alkylation of Indazole

  • Intermediate : 5-Bromoindazole derivative.
  • Reagent : Pyridin-3-ol.
  • Conditions :
    • Base: K₂CO₃ or Cs₂CO₃.
    • Solvent: DMF or DMSO.
    • Temperature: 80–100°C.

Example:
Y1c (5-bromoindazole) + pyridin-3-ol → A-674563 precursor under basic conditions.

Final Coupling and Purification

The final step involves coupling the pyridin-3-yl ether-indazole intermediate with the (2S)-3-phenylpropan-2-amine.

Amide or Ether Bond Formation

  • Reagents : DCC, HOBt, or EDC.
  • Conditions :
    • Solvent: DCM or DMSO.
    • Base: DIEA or NMM.
  • Yield : Moderate (30–50%).

Table 2: Key Reaction Steps for A-674563 Synthesis

Step Reagents/Conditions Yield (%) Reference
Indazole synthesis Pd(dba)₂, Q-phos, DMF, 130°C 15–30
Pyridin-3-yl ether K₂CO₃, DMF, 100°C 40–60
(2S)-Amine coupling DIEA, NMP, 130°C 30–50

Challenges and Optimizations

  • Low Yields in Cross-Coupling :
    • Cause : Poor solubility of stannyl pyridines in Suzuki reactions.
    • Solution : Switch to alkylboronic acids or optimize catalyst loading.
  • Stereochemical Purity :
    • Cause : Racemization during amine coupling.
    • Solution : Use chiral columns (e.g., Chiralpak AD-H) for HPLC purification.
  • Scalability :
    • Issue : High-cost catalysts (e.g., Q-phos).
    • Alternative : Replace with cheaper ligands (e.g., XPhos).

Summary of Key Findings

  • Synthetic Route : Indazole core → pyridin-3-yl ether → (2S)-amine coupling.
  • Critical Steps : Suzuki coupling for indazole substitution, chiral resolution for amine configuration.
  • Yield Limitations : Cross-coupling steps remain yield-constrained (<30% in some cases).

This synthesis underscores the interplay between catalytic efficiency, stereochemical control, and functional group compatibility in producing complex kinase inhibitors. Further optimizations in catalysis and asymmetric synthesis are needed to improve scalability.

Scientific Research Applications

Based on the search results, here's what is known about the compound (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine:

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine

  • Catalog ID: T95297
  • CAS: 552325-73-2
  • MDL: MFCD32703885
  • Purity: 98%
  • FW: 358.45
  • Formula: C22H22N4O
  • IUPAC Name: (s)-1-((5-(3-methyl-2h-indazol-5-yl)pyridin-3-yl)oxy)-3-phenylpropan-2-amine
  • SMILES: C/C1=C2\C=C(C3=CN=CC(OCC@@HCC4=CC=CC=C4)=C3)C=C\C2=N\N1

PubChem also lists similar compounds:

  • (2s)-1-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}-3-Phenylpropan-2-Amine
    • PubChem CID: 11314340
    • Molecular Weight: 358.4 g/mol
    • IUPAC Name: (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine
    • InChI: InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1
    • InChIKey: BPNUQXPIQBZCMR-IBGZPJMESA-N
    • SMILES: CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC@HN
  • (2s)-1-{[6-Furan-3-Yl-5-(3-Methyl-2h-Indazol-5-Yl)pyridin-3-Yl]oxy}-3-(1h-Indol-3-Yl)propan-2-Amine
    • PubChem CID: 46225540
    • Molecular Weight: 463.5 g/mol
    • IUPAC Name: (2S)-1-[6-(furan-3-yl)-5-(3-methyl-2 H-indazol-5-yl)pyridin-3-yl]oxy-3-(1 H-indol-3-yl)propan-2-amine
    • InChI: InChI=1S/C28H25N5O2/c1-17-24-11-18(6-7-27(24)33-32-17)25-12-22(14-31-28(25)19-8-9-34-15-19)35-16-21(29)10-20-13-30-26-5-3-2-4-23(20)26/h2-9,11-15,21,30H,10,16,29H2,1H3,(H,32,33)/t21-/m0/s1
    • InChIKey: XONRTPBYDAFIRW-NRFANRHFSA-N
    • SMILES: CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)OCC@HN)C6=COC=C6

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(2S)-1-(1H-Indol-3-yl)-3-{[5-(3-methyl-7-propyl-1H-indazol-5-yl)-3-pyridinyl]oxy}-2-propanamine
  • Molecular Formula : C₂₇H₂₉N₅O
  • Molar Mass : 439.56 g/mol
Rizavasertib (INN: Rizavasertibum)
  • Molecular Formula : C₂₄H₂₃N₅O
  • Key Difference: Despite identical molecular formulas, rizavasertib is described as a serine/threonine kinase inhibitor with a focus on hemoglobinopathies, suggesting divergent therapeutic applications despite structural similarity .
B99: (2S)-1-[6-Furan-3-yl-5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-(1H-indol-3-yl)propan-2-amine
  • Molecular Formula : C₂₈H₂₅N₅O₂
  • Key Difference : Incorporation of a furan-3-yl group may enhance metabolic stability or solubility compared to A-443654 .

Functional Analogs: Akt Inhibitors

MK-2206 (Allosteric Akt Inhibitor)
  • Mechanism : Allosteric inhibition of Akt, distinct from A-443654’s ATP-competitive mode.
  • Efficacy : Synergizes with cisplatin and etoposide in solid tumors but shows lower potency in hematologic malignancies compared to A-443654 .
  • Advantage : Reduced off-target effects due to allosteric binding .
LY294002 (PI3K Inhibitor)
  • Mechanism : Inhibits upstream kinase PI3K, indirectly reducing Akt activation.
  • Limitation : Broader pathway inhibition increases toxicity risks compared to A-443654’s selective Akt targeting .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: Molecular and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility Key Targets Mechanism
A-443654 397.47 DMSO-soluble Akt1/2/3, PKA, RSK2 ATP-competitive
MK-2206 436.33 (dihydrochloride) Water-soluble Akt1/2/3 Allosteric
LY294002 307.35 DMSO-soluble PI3K ATP-competitive
Rizavasertib 397.47 Not reported Serine/threonine kinases ATP-competitive

Table 2: Research Findings in Cancer Models

Compound Model System Key Findings Reference
A-443654 T-ALL cell lines Chemosensitizes to daunorubicin; induces apoptosis via Akt/GSK-3β inhibition
MK-2206 Solid tumor cell lines Enhances efficacy of DNA-damaging agents (e.g., cisplatin)
LY294002 Breast cancer Reduces PI3K/Akt signaling but lacks specificity for Akt isoforms

Key Differentiators and Clinical Implications

  • Selectivity : A-443654’s ATP-competitive mechanism offers direct Akt inhibition, whereas MK-2206’s allosteric action may reduce toxicity .
  • Structural Modifications : Propyl or furan substitutions in analogs alter pharmacokinetics but require validation for therapeutic superiority .
  • Therapeutic Scope: Rizavasertib’s application in hemoglobinopathies highlights how minor structural tweaks can redirect clinical use .

Biological Activity

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine, also known by its CAS number 552325-73-2, is a compound with significant potential in pharmacological applications. Its molecular formula is C22H22N4O, and it has been studied for various biological activities, particularly in the context of cancer research and neuropharmacology.

PropertyValue
IUPAC Name(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine
Molecular Weight358.45 g/mol
Purity98%
CAS Number552325-73-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases, including members of the AKT family, which play critical roles in cell survival and proliferation. The inhibition of AKT can lead to reduced cell growth and increased apoptosis in cancer cells, making this compound a candidate for anti-cancer therapies .

Antitumor Activity

Recent studies have demonstrated that (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine exhibits notable antitumor activity. In vitro assays revealed that the compound effectively inhibited the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the downregulation of key survival pathways mediated by AKT signaling .

Neuropharmacological Effects

In addition to its antitumor properties, this compound has been investigated for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. Animal models have indicated that administration of this compound can lead to improvements in behavioral outcomes associated with depression and anxiety disorders .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : Evaluate the efficacy of (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amines against breast cancer cell lines.
    • Method : MTT assay was utilized to assess cell viability post-treatment.
    • Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against MCF7 and MDA-MB231 cell lines .
  • Case Study on Behavioral Outcomes :
    • Objective : Assess the impact on anxiety-like behaviors in rodent models.
    • Method : Elevated plus maze and forced swim tests were conducted.
    • Results : Treated animals exhibited reduced anxiety-like behaviors compared to controls, suggesting potential antidepressant-like effects .

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